molecular formula C15H9ClN2O2 B12586580 4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile CAS No. 649553-05-9

4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B12586580
CAS No.: 649553-05-9
M. Wt: 284.69 g/mol
InChI Key: RUXMJXWUSOBOJP-UHFFFAOYSA-N
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Description

4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C15H9ClN2O2 It is known for its unique structure, which includes a chloro-substituted benzene ring and a phenoxy group with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzene-1,2-dicarbonitrile, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydroxymethylation: The amino groups are converted to hydroxymethyl groups through a hydroxymethylation reaction using formaldehyde and a base.

    Phenoxy Substitution: Finally, the hydroxymethylated compound is reacted with phenol to introduce the phenoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Chloro-5-[4-(carboxymethyl)phenoxy]benzene-1,2-dicarbonitrile.

    Reduction: 4-Chloro-5-[4-(aminomethyl)phenoxy]benzene-1,2-dicarbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenoxy and chloro groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-[4-(methoxymethyl)phenoxy]benzene-1,2-dicarbonitrile
  • 4-Chloro-5-[4-(ethoxymethyl)phenoxy]benzene-1,2-dicarbonitrile
  • 4-Chloro-5-[4-(aminomethyl)phenoxy]benzene-1,2-dicarbonitrile

Uniqueness

4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile is unique due to the presence of the hydroxymethyl group, which can participate in specific hydrogen bonding interactions. This feature distinguishes it from similar compounds with different substituents, potentially leading to unique chemical and biological properties.

Properties

CAS No.

649553-05-9

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

IUPAC Name

4-chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H9ClN2O2/c16-14-5-11(7-17)12(8-18)6-15(14)20-13-3-1-10(9-19)2-4-13/h1-6,19H,9H2

InChI Key

RUXMJXWUSOBOJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC2=C(C=C(C(=C2)C#N)C#N)Cl

Origin of Product

United States

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